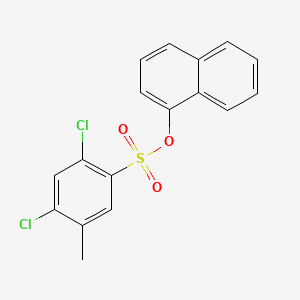
Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of other chemicals, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate has been studied to understand its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase. Additionally, it has been found to have potential antifungal activity by inhibiting the growth of certain fungi.
Biochemical and Physiological Effects:
Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. Additionally, it has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can result in increased levels of acetylcholine, which can lead to various physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate has various advantages and limitations for lab experiments. One of the advantages is its reproducibility in the synthesis process, which makes it a reliable compound for research. Additionally, its potential applications in various fields make it a versatile compound for scientific research. However, one of the limitations is its toxicity, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its potential applications.
Zukünftige Richtungen
There are various future directions for the research on Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate. One of the directions is the exploration of its potential applications in the field of medicine, particularly in the development of new drugs. Additionally, further studies on its mechanism of action can lead to a better understanding of its biochemical and physiological effects. Furthermore, the synthesis of new compounds using Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate as a starting material can lead to the discovery of new compounds with potential applications in various fields.
Conclusion:
In conclusion, Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been found to be efficient and reproducible, and its mechanism of action has been studied to understand its biochemical and physiological effects. Further research on this compound can lead to the discovery of new compounds with potential applications in various fields.
Synthesemethoden
The synthesis of Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate involves the reaction of naphthalene-1-amine with 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate. This method has been reported in various scientific papers, and it has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate has been used in various scientific research applications. It has been used in the synthesis of other chemicals such as N-(naphthalen-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide, which has been found to have potential anticancer activity. Additionally, Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate has been used in the synthesis of compounds with potential antibacterial and antifungal activity.
Eigenschaften
IUPAC Name |
naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3S/c1-11-9-17(15(19)10-14(11)18)23(20,21)22-16-8-4-6-12-5-2-3-7-13(12)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGKILMNYCQIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Oxo-2-[2-[[2-(3-phenylpropanoyloxy)acetyl]amino]ethylamino]ethyl] 3-phenylpropanoate](/img/structure/B7453986.png)
![5-bromo-N-[2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7453990.png)
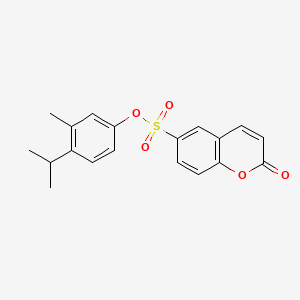

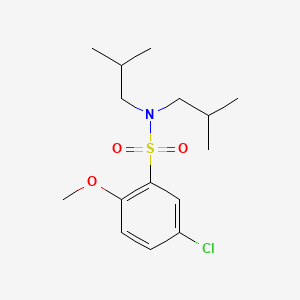

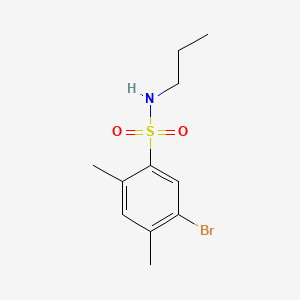

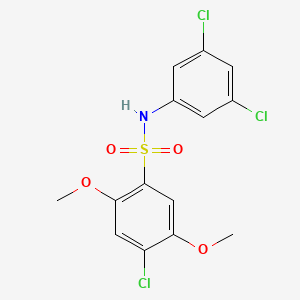
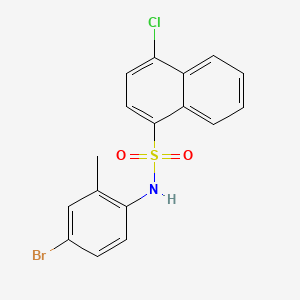
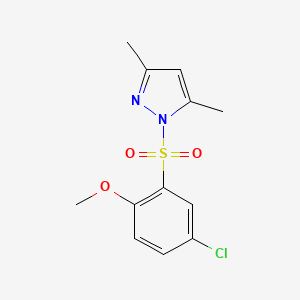

![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)